

Spectroscopic data for "Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate"

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Compound of Interest

Compound Name: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

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An In-depth Technical Guide to the Spectroscopic Characterization of **Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate**

Introduction

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and materials science.[1][2] As a derivative of the 1,2,3-thiadiazole core, it serves as a versatile building block for the synthesis of novel molecules with potential therapeutic applications.[3][4] The precise structural elucidation of such compounds is paramount for understanding their reactivity, biological activity, and for ensuring quality control in synthetic processes. This guide provides a comprehensive analysis of the core spectroscopic data required to unambiguously identify and characterize **Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate**, leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained from the perspective of a seasoned analytical scientist.

Molecular Structure and Spectroscopic Overview

The structural confirmation of **Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate**, with the molecular formula $C_6H_8N_2O_2S$ and a molecular weight of 172.20 g/mol, relies on the synergistic information provided by various spectroscopic methods.[2][4][5] Each technique

probes different aspects of the molecule's constitution, from the carbon-hydrogen framework to its functional groups and overall mass.

Caption: Molecular Structure of **Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Expertise & Experience: ^1H NMR spectroscopy is the cornerstone for determining the hydrogen framework of an organic molecule. The chemical shift of each proton provides insight into its local electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons, allowing for the mapping of atomic connectivity. For this molecule, we expect to see distinct signals for the ethyl ester and the ring-substituted methyl group.

Experimental Protocol: ^1H NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate** in 0.6-0.7 mL of a deuterated solvent, such as chloroform- d (CDCl_3) or DMSO- d_6 , within a clean NMR tube.^[1] The choice of solvent is critical to avoid signal overlap with the analyte.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
- **Acquisition:** Perform a standard one-dimensional proton spectrum acquisition. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses the expected chemical shift range (typically 0-12 ppm).
- **Processing:** Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data Presentation and Interpretation

The ^1H NMR spectrum is predicted to show three distinct signals corresponding to the three unique proton environments in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~4.45	Quartet (q)	2H	~7.1	-O-CH ₂ -CH ₃ (Ethyl Ester)
~2.80	Singlet (s)	3H	N/A	-CH ₃ (on Thiadiazole Ring)
~1.42	Triplet (t)	3H	~7.1	-O-CH ₂ -CH ₃ (Ethyl Ester)

Causality and Interpretation:

- Ethyl Ester Protons:** The methylene (-CH₂-) protons are adjacent to an electron-withdrawing oxygen atom, causing them to be deshielded and appear downfield around 4.45 ppm. They are split into a quartet by the three neighboring protons of the methyl group ($n+1 = 3+1 = 4$). The terminal methyl (-CH₃) protons of the ethyl group appear further upfield (~1.42 ppm) and are split into a triplet by the two neighboring methylene protons ($n+1 = 2+1 = 3$). The identical coupling constant ($J \approx 7.1$ Hz) for both signals confirms their connectivity.
- Ring Methyl Protons:** The methyl group attached directly to the C4 position of the thiadiazole ring has no adjacent protons, and therefore, its signal appears as a sharp singlet. Its chemical shift around 2.80 ppm is characteristic of a methyl group attached to an aromatic-like heterocyclic system.

Caption: ^1H NMR assignments for **Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate**.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

Expertise & Experience: ^{13}C NMR spectroscopy complements ^1H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its functional group and electronic environment. This is particularly useful for identifying quaternary carbons, such as those in the thiadiazole ring and the carbonyl group, which are invisible in ^1H NMR.

Experimental Protocol: ^{13}C NMR Acquisition

- Sample Preparation: The same sample prepared for ^1H NMR analysis can be used.
- Instrumentation: Use the same NMR spectrometer.
- Acquisition: Acquire a proton-decoupled ^{13}C spectrum. This technique removes C-H splitting, resulting in a simpler spectrum where each unique carbon appears as a singlet. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH_2 , and CH_3 carbons.

Data Presentation and Interpretation

The molecule contains six unique carbon atoms, which will be reflected in the ^{13}C NMR spectrum.

Chemical Shift (δ , ppm)	Assignment
~162.0	C=O (Ester Carbonyl)
~159.0	C4- CH_3 (Thiadiazole Ring)
~145.0	C5-C=O (Thiadiazole Ring)
~62.0	-O- CH_2 - CH_3 (Ethyl Ester)
~14.5	-O- CH_2 - CH_3 (Ethyl Ester)
~12.0	- CH_3 (on Thiadiazole Ring)

Causality and Interpretation:

- **Carbonyl Carbon:** The ester carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms, placing its signal significantly downfield at ~162.0 ppm.
- **Thiadiazole Ring Carbons:** The two carbons within the heterocyclic ring are in an aromatic-like environment and appear in the range of 145.0-159.0 ppm. The carbon attached to the ester group (C5) is typically more deshielded than the one attached to the methyl group (C4).
- **Aliphatic Carbons:** The methylene carbon (-O-CH₂-) of the ethyl group is attached to an oxygen atom, shifting it downfield to ~62.0 ppm. The two methyl group carbons appear at the highest field (lowest ppm values), with the ethyl's terminal methyl appearing around 14.5 ppm and the ring's methyl group appearing around 12.0 ppm.

Carbon Numbering	¹³ C Chemical Shift (ppm)
C6 (-CH ₃ ring)	~12.0
C5 (-CH ₃ ethyl)	~14.5
C4 (-O-CH ₂ -)	~62.0
C3 (C4-ring)	~159.0
C2 (C5-ring)	~145.0
C1 (C=O)	~162.0

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Caption: Correlation of carbon atoms to their predicted ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. The presence of a strong carbonyl absorption is a key diagnostic feature for this compound.

Experimental Protocol: IR Spectrum Acquisition

- Sample Preparation:** Prepare the sample using either the KBr (potassium bromide) pellet method or as a neat thin film between two salt (NaCl or KBr) plates. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.
- Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrophotometer.
- Acquisition:** Record a background spectrum of the pure KBr pellet or empty salt plates. Then, record the sample spectrum. The instrument software automatically subtracts the background to produce the final spectrum.

Data Presentation and Interpretation

Key vibrational frequencies confirm the presence of the principal functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1725-1740	Strong	C=O Stretch (Ester)
~2980-3000	Medium	C-H Stretch (sp ³ C-H, aliphatic)
~1500-1600	Medium	C=N / C=C Stretch (Thiadiazole ring vibrations)
~1250-1300	Strong	C-O Stretch (Ester)

Causality and Interpretation:

- Carbonyl (C=O) Stretch:** The most prominent feature in the IR spectrum will be a very strong absorption band in the 1725-1740 cm⁻¹ region. This is highly characteristic of the carbonyl

group in an α,β -unsaturated or aromatic ester.[6]

- Aliphatic C-H Stretch: The signals just below 3000 cm^{-1} are indicative of the C-H bonds in the ethyl and methyl groups.
- Ring Vibrations: The absorptions in the $1500\text{-}1600\text{ cm}^{-1}$ range are attributed to the stretching vibrations of the C=N and C=C bonds within the thiadiazole ring.
- C-O Stretch: A strong band around $1250\text{-}1300\text{ cm}^{-1}$ corresponds to the C-O single bond stretching of the ester functional group.

Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry is a self-validating system for determining the molecular weight of a compound with high accuracy. The fragmentation pattern further provides a "fingerprint" that can be used to confirm the structure by analyzing how the molecule breaks apart under energetic conditions.

Experimental Protocol: Mass Spectrum Acquisition

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact.
- Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Data Presentation and Interpretation

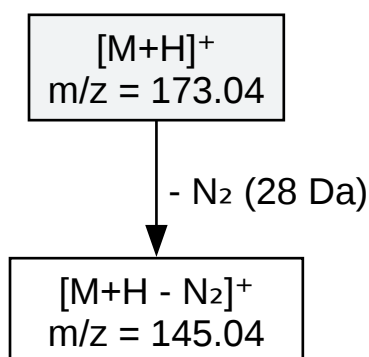
Molecular Formula: $\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}$ Calculated Molecular Weight: 172.03 g/mol

The mass spectrum will provide definitive evidence for the molecular weight and key structural features through fragmentation.

m/z (mass-to-charge ratio)	Proposed Ion	Interpretation
173.04	$[M+H]^+$	The protonated molecular ion. Its presence confirms the molecular weight of the compound.
145.04	$[M+H - N_2]^+$	The fragment resulting from the characteristic loss of a neutral nitrogen molecule (N_2) from the thiadiazole ring.[7]

Fragmentation Pathway:

The most significant fragmentation pathway for 1,2,3-thiadiazoles involves the extrusion of molecular nitrogen (N_2), a highly stable neutral molecule. This process is a key diagnostic tool for identifying this specific heterocyclic ring system.[7]



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